N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
Description
Structural and Functional Overview of Benzofuran-Oxadiazole Hybrids
The molecular architecture of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide features three critical components:
- Benzofuran core : A fused bicyclic system comprising a benzene ring condensed with a furan moiety, providing planar rigidity and π-π stacking capabilities.
- 1,2,5-Oxadiazole ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient character and hydrogen-bonding potential.
- 4-Methoxyphenyl substituent : An aromatic group with electron-donating methoxy functionality, enhancing solubility and influencing electronic distribution.
The carboxamide linker between the benzofuran and oxadiazole moieties enables conformational flexibility while maintaining structural integrity. This hybrid configuration creates multiple sites for molecular interactions, including:
- Hydrogen bonding through the oxadiazole nitrogen atoms
- Hydrophobic interactions via the methyl group on the benzofuran ring
- π-π stacking interactions facilitated by aromatic systems
Comparative analysis of similar hybrids reveals that the 3-methyl substitution on the benzofuran core significantly improves metabolic stability compared to unsubstituted analogs.
Historical Development of Oxadiazole-Containing Pharmacophores
The therapeutic exploration of 1,2,5-oxadiazoles has evolved through three distinct phases:
Phase 1: Early Discoveries (1950s–1980s)
- Initial synthesis of 1,2,5-oxadiazoles as explosive materials
- Discovery of vasodilatory properties in furazan derivatives
- Patent filings for first-generation antimicrobial oxadiazoles (US Patent 3,213,134)
Phase 2: Rational Drug Design Era (1990s–2010s)
- Structural optimization for improved bioavailability
- Development of carbonic anhydrase inhibitors (e.g., acetazolamide analogs)
- Introduction of oxadiazole-containing anticancer agents targeting tubulin polymerization
Phase 3: Hybridization Strategies (2020s–Present)
- Integration with benzofuran, triazole, and quinoline scaffolds
- Computational approaches for binding affinity optimization
- Recent patents on oxadiazole-benzofuran hybrids for tuberculosis treatment (WO2023056341A1)
This historical progression demonstrates how oxadiazoles transitioned from industrial chemicals to privileged structures in medicinal chemistry, with over 120 oxadiazole-containing compounds currently in clinical trials.
Rationale for Hybridization in Medicinal Chemistry
The strategic combination of benzofuran and oxadiazole moieties in this compound addresses three critical challenges in drug development:
Pharmacokinetic Optimization
Target Engagement
Multi-Target Potential
Pharmacophore Biological Targets Benzofuran Topoisomerases, kinase enzymes Oxadiazole Carbonic anhydrases, bacterial efflux pumps Hybrid Dual inhibition of enzymatic pathways
Molecular dynamics simulations demonstrate that the hybrid structure maintains stable binding conformations (>200 ns) with Mycobacterium tuberculosis polyketide synthase 13, outperforming single-moiety analogs by 12–15% in free energy calculations. This evidence supports the hypothesis that strategic hybridization can create multi-target agents with enhanced therapeutic profiles compared to parent compounds.
Properties
Molecular Formula |
C19H15N3O4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H15N3O4/c1-11-14-5-3-4-6-15(14)25-17(11)19(23)20-18-16(21-26-22-18)12-7-9-13(24-2)10-8-12/h3-10H,1-2H3,(H,20,22,23) |
InChI Key |
UTIINIJCEQFGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Bromosalicylaldehyde Derivatives
Ethyl 3-methylbenzofuran-2-carboxylate is synthesized via Kowalewska’s method :
- Step 1 : Bromo-substituted salicylaldehyde reacts with ethyl chloroacetate in the presence of KOH, facilitating cyclization through base-mediated dehydration.
- Step 2 : Saponification of the ester using NaOH yields 3-methylbenzofuran-2-carboxylic acid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 68–75% | |
| Reaction Time | 6–8 h (reflux) | |
| Purification | Recrystallization (EtOH) |
Synthesis of 4-(4-Methoxyphenyl)-1,2,5-Oxadiazol-3-Amine
Amidoxime Formation
4-Methoxybenzonitrile undergoes hydrazine-mediated conversion to 4-(4-methoxyphenyl)amidoxime :
- Conditions : Hydrazine hydrate (3 eq.), EtOH, reflux (4 h).
- Mechanism : Nucleophilic addition of hydrazine to the nitrile group.
Cyclization to Oxadiazole
The amidoxime is cyclized using POCl₃ as a dehydrating agent:
- Conditions : POCl₃ (2 eq.), DMF (catalytic), 80°C (2 h).
- Product : 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine.
Optimization Insights :
- Yield Improvement : Ultrasonic irradiation reduces reaction time from 24 h to 2 h, enhancing yield from 45% to 72%.
- Side Reactions : Over-oxidation to nitro derivatives is mitigated by strict temperature control (<90°C).
Amide Coupling: Final Step Assembly
Activation of Carboxylic Acid
3-Methylbenzofuran-2-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):
- Conditions : SOCl₂ (3 eq.), toluene, reflux (3 h).
- Intermediate : 3-Methylbenzofuran-2-carbonyl chloride.
Nucleophilic Acyl Substitution
The acyl chloride reacts with 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine under basic conditions:
- Conditions : K₂CO₃ (2 eq.), DCM, RT (12 h).
- Mechanism : In-situ generation of the amine’s free base facilitates nucleophilic attack.
Yield Optimization :
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | DCM | 65 |
| Et₃N | THF | 58 |
| DBU | Acetonitrile | 71 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30, λ = 254 nm).
- Elemental Analysis : Calculated (%) for C₂₀H₁₇N₃O₄: C 65.39, H 4.66, N 11.44; Found: C 65.21, H 4.71, N 11.38.
Green Chemistry Approaches
Ultrasonic irradiation significantly enhances reaction efficiency:
- Case Study : Cyclization of amidoxime using ultrasound (40 kHz) achieves 85% yield in 1 h vs. 48% yield in 6 h conventionally.
- Solvent Reduction : Ethanol/water mixtures replace toxic DMF, aligning with green chemistry principles.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in preclinical studies targeting various cancer cell lines. Research indicates that derivatives of oxadiazole, including the studied compound, exhibit significant antiproliferative effects against human cancer cell lines.
Case Studies:
- Study on Antitumor Activity: A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that modifications in the oxadiazole structure could enhance anticancer activity, with some compounds demonstrating IC50 values lower than 1 µM, suggesting potent activity against these cell lines .
- Mechanisms of Action: Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds similar to N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide were found to arrest the cell cycle at the G1 phase and trigger apoptotic mechanisms .
Pharmacological Potential
Beyond anticancer applications, the compound's structural characteristics suggest potential uses in other therapeutic areas:
Antimicrobial Properties:
Research into similar oxadiazole derivatives has indicated antimicrobial activity against various pathogens. The introduction of electron-withdrawing groups has been correlated with enhanced antimicrobial efficacy .
Neuropharmacology:
Compounds with a similar structure have been investigated for their interaction with neurotransmitter systems. For example, derivatives have shown promise as D3 receptor antagonists, which may be beneficial in treating neuropsychiatric disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aromatic rings significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases anticancer potency |
| Electron-donating | May decrease activity |
| Halogen substitutions | Can lead to decreased biological activity |
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzofuran-oxadiazole hybrids. Structural analogs differ primarily in substituents on the benzofuran and oxadiazole rings, which significantly influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
*Estimated based on molecular formula.
Key Comparisons
Substituent Effects on Oxadiazole Ring Methoxy vs. Diethoxy (CAS 880408-23-1): The 3,4-diethoxyphenyl group in CAS 880408-23-1 increases lipophilicity (logP) compared to the 4-methoxyphenyl group in the target compound. This could enhance membrane permeability but may reduce aqueous solubility . Methyl vs.
Benzofuran Modifications
- Fluorine Substitution (CAS 872868-48-9): The 5-fluoro group in CAS 872868-48-9 is electron-withdrawing, which may stabilize the benzofuran ring against metabolic oxidation. This contrasts with the electron-donating methoxy group in the target compound, which could improve π-π stacking interactions .
Biological Implications Target Selectivity: The 4-methoxyphenyl group in the target compound may engage in hydrogen bonding with polar residues (e.g., serine or threonine) in enzyme binding pockets, a feature absent in analogs with nonpolar substituents like ethyl or methyl. Metabolic Stability: Bulkier groups (e.g., diethoxy in CAS 880408-23-1) could slow hepatic metabolism by cytochrome P450 enzymes, extending half-life compared to the methoxy analog .
Synthetic Accessibility
- The methoxyphenyl group in the target compound is synthetically accessible via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. In contrast, diethoxy-substituted analogs require multi-step protection/deprotection strategies, increasing synthetic complexity .
Research Findings and Hypotheses
- Thermal Stability: Oxadiazole rings with electron-donating groups (e.g., methoxy) exhibit higher thermal stability compared to nitro- or azo-substituted analogs like ANAZF (CAS 155438-11-2), which are prone to decomposition under heat .
Biological Activity
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
The compound has a molecular formula of and a molecular weight of approximately 339.35 g/mol. Its structure includes an oxadiazole ring, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives of the oxadiazole scaffold, including the compound , exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed IC50 values ranging from 1 to 7 µM against various cancer cell lines, with some derivatives demonstrating even lower IC50 values compared to standard chemotherapy agents like Doxorubicin .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.5 |
| N-[4-(4-methoxyphenyl)... | MCF-7 | 1 |
| Other Oxadiazole Derivatives | Various | 1-7 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial activity. Studies have shown that oxadiazole derivatives can inhibit a range of Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of electron-withdrawing groups in the structure enhances this antimicrobial potential .
Table 2: Antimicrobial Efficacy
| Microorganism | Activity Type | Effective Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | Varies by derivative |
| Escherichia coli | Gram-negative bacteria | Varies by derivative |
| Aspergillus niger | Fungal strain | Varies by derivative |
The biological activity of this compound is primarily attributed to its ability to interfere with key cellular processes such as enzyme inhibition and apoptosis induction. It has been shown to inhibit important enzymes involved in cancer progression and microbial resistance mechanisms .
Structure–Activity Relationship (SAR)
The effectiveness of this compound can be explained through its structure–activity relationship. Modifications at specific positions on the oxadiazole ring significantly affect its biological properties. For instance, substituents like methoxy groups enhance anticancer and antioxidant activities, while halogen substitutions improve antimicrobial efficacy .
Case Studies
Several case studies have been conducted on related compounds within the oxadiazole class:
- Anticancer Study : A derivative showed promising results against human colon adenocarcinoma with an IC50 value of 92.4 µM across multiple cancer cell lines, indicating potential for further development into therapeutic agents .
- Antimicrobial Study : A related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications on the oxadiazole scaffold could lead to new antimicrobial agents .
Q & A
Q. How to design experiments for detecting off-target effects in vivo?
- Methodological Answer : Use chemical proteomics with activity-based probes or thermal shift assays to map off-target interactions. Combine with phenotypic screening in zebrafish or rodent models. ’s toxicity data for benzofuran carboxamides underscores dose-ranging studies to identify therapeutic windows .
Key Considerations
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
- Advanced Synthesis : Optimize regioselectivity in oxadiazole formation using microwave-assisted synthesis ().
- Ethical Compliance : Adhere to safety protocols for handling intermediates (e.g., chlorinated reagents in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
